N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine core is a significant structure due to its wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods allow for the formation of the imidazo[1,2-a]pyridine core through carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the nitrobenzenesulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like tert-butyl hydroperoxide (TBHP), and reducing agents like sodium borohydride. Reaction conditions often involve mild temperatures and solvents like toluene or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines .
Scientific Research Applications
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure with similar biological activities.
Imidazo[4,5-b]pyridine: Another imidazo derivative with distinct pharmacological properties.
Imidazo[4,5-c]pyridine: Known for its antiviral and antibacterial activities.
Uniqueness
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrobenzenesulfonamide moiety enhances its potential as a pharmacologically active compound .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-19(21)13-4-6-14(7-5-13)24(22,23)16-9-8-12-11-18-10-2-1-3-15(18)17-12/h1-7,10-11,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBWPDBGXHKDTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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